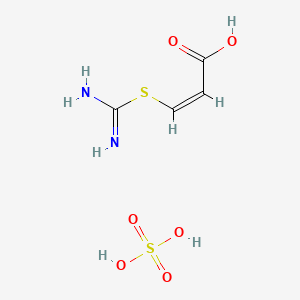

ZAPA sulfate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ZAPA-Sulfat beinhaltet die Reaktion von (Z)-3-Carbamimidoylsulfanylprop-2-ensäure mit Schwefelsäure. Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Die Verbindung wird oft in einem Labor hergestellt, wo präzise Messungen und Bedingungen eingehalten werden können .

Industrielle Produktionsverfahren

Der Produktionsprozess beinhaltet wahrscheinlich ähnliche Synthesewege wie die in Labors verwendeten, mit zusätzlichen Schritten, um Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZAPA-Sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: ZAPA-Sulfat kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit ZAPA-Sulfat verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Ergebnis, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit ZAPA-Sulfat entstehen, hängen von der Art der Reaktion ab. So können Oxidationsreaktionen beispielsweise oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung liefern. Substitutionsreaktionen führen zu Produkten, bei denen bestimmte funktionelle Gruppen ersetzt wurden .

Wissenschaftliche Forschungsanwendungen

ZAPA-Sulfat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Ligand verwendet, um GABA-Rezeptoren zu untersuchen, die mit Benzodiazepin-Rezeptoren verbunden sind.

Biologie: Untersucht wegen seiner Auswirkungen auf GABA-A-Rezeptoren und seiner potenziellen Rolle bei der Modulation der neuronalen Signalübertragung.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen aufgrund seiner Interaktion mit GABA-A-Rezeptoren.

Industrie: Wird bei der Entwicklung von Forschungswerkzeugen und Reagenzien für die Untersuchung GABAerger Systeme eingesetzt

Wirkmechanismus

ZAPA-Sulfat entfaltet seine Wirkung, indem es als Agonist an GABA-A-Rezeptoren mit niedriger Affinität wirkt. Es induziert eine Membranhyperpolarisierung von Muskelzellen, ähnlich den Wirkungen von GABA. Die Verbindung erhöht vorübergehend die intrazelluläre Kalziumkonzentration, wodurch GABA-induzierte Reaktionen nachgeahmt werden. Diese Wirkung wird durch seine Interaktion mit GABA-A-Rezeptoren vermittelt, was zur Modulation neuronaler Signalwege führt .

Wirkmechanismus

ZAPA sulfate exerts its effects by acting as an agonist at low affinity GABA A receptors. It induces membrane hyperpolarization of muscle cells, similar to the effects of GABA. The compound transiently increases intracellular calcium levels, mimicking GABA-evoked responses. This action is mediated through its interaction with GABA A receptors, leading to the modulation of neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GABA: Der primäre inhibitorische Neurotransmitter im zentralen Nervensystem.

Muscimol: Ein potenter Agonist an GABA-A-Rezeptoren.

Baclofen: Ein GABA-B-Rezeptoragonist, der als Muskelrelaxans eingesetzt wird.

Einzigartigkeit von ZAPA-Sulfat

ZAPA-Sulfat ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu GABA und Muscimol an GABA-A-Rezeptoren mit niedriger Affinität. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer GABAerger Systeme und zum Verständnis der Rolle von GABA-A-Rezeptoren in verschiedenen physiologischen Prozessen .

Eigenschaften

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.